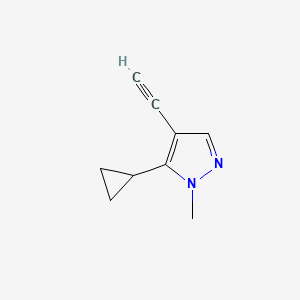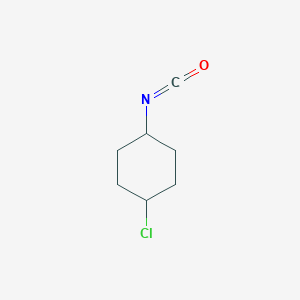
Chlorohexyl isocyanate
Übersicht
Beschreibung
Chlorohexyl isocyanate is a type of isocyanate compound . Isocyanates are a class of liquid compounds which are generally colorless with slight odors . They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers .
Synthesis Analysis
Isocyanates, including Chlorohexyl isocyanate, can be prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .
Molecular Structure Analysis
The molecular formula of Chlorohexyl isocyanate is C7H12ClNO . The average mass is 161.629 Da and the monoisotopic mass is 161.060745 Da .
Chemical Reactions Analysis
Isocyanates, including Chlorohexyl isocyanate, react with a variety of small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Physical And Chemical Properties Analysis
Chlorohexyl isocyanate is a type of isocyanate, which are generally colorless liquids with slight odors . Many of these compounds are extremely flammable, toxic by inhalation, and irritants to skin, eyes, and mucous membranes .
Wissenschaftliche Forschungsanwendungen
Use in Polyurethane Production
Isocyanates, including chlorohexyl isocyanate, play a significant role in the production of polyurethane products. They are key intermediates in industrial manufacturing processes. The application of isocyanates like dicyclohexylmethane-4,4′-diisocyanate, a related compound, is an example of their importance in the production of polyurethanes (Hamada et al., 2017).
Formation of DNA Adducts
Chlorohexyl isocyanate has been studied for its interaction with DNA, specifically in the formation of DNA adducts. This research is vital for understanding how exposure to isocyanates like chlorohexyl isocyanate can impact genetic material, which has implications for assessing risks associated with exposure to these compounds (Beyerbach et al., 2006).
Application in Organic Synthesis
Chlorosulfonyl isocyanate (CSI), which is closely related to chlorohexyl isocyanate, has been widely utilized in organic synthesis. It shows excellent reactivity towards compounds with various functional groups and is crucial for the insertion of the sulfamoyl moiety in different compounds. This versatility underlines the importance of isocyanates in the field of chemical synthesis (Chemam et al., 2022).
Detection and Monitoring
The detection and monitoring of isocyanates, including chlorohexyl isocyanate, are crucial for environmental and industrial safety. Techniques such as proton transfer reaction mass spectrometry have been developed to rapidly detect traces of isocyanates in various environments, showcasing the ongoing efforts to monitor and control the presence of these compounds (Agarwal et al., 2012).
Radiolabeling in PET Imaging
Isocyanates have been used in radiolabeling with carbon-11, demonstrating their utility in positron emission tomography (PET) imaging. This application is essential for in vivo imaging and highlights the versatility of isocyanates in medical research (Wilson et al., 2011).
Occupational Safety Concerns
Research has also focused on the safety concerns related to skin exposure to isocyanates, including compounds similar to chlorohexyl isocyanate. Understanding the potential health impacts of such exposure is critical in occupational safety and health perspectives (Bello et al., 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-4-isocyanatocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c8-6-1-3-7(4-2-6)9-5-10/h6-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQBWPZNPMMWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N=C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929462 | |
| Record name | 1-Chloro-4-isocyanatocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorohexyl isocyanate | |
CAS RN |
13654-91-6 | |
| Record name | Isocyanic acid, 6-chlorohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013654916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-isocyanatocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




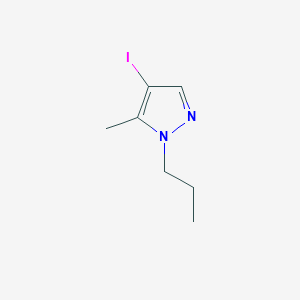
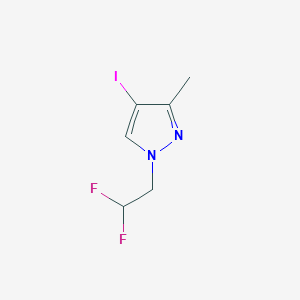
![ethyl 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3047184.png)
![4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047187.png)


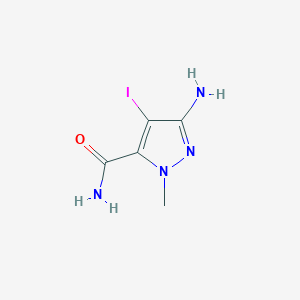
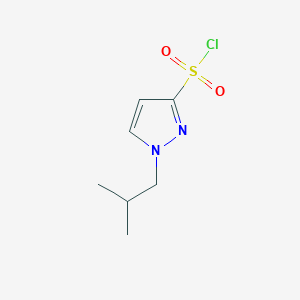
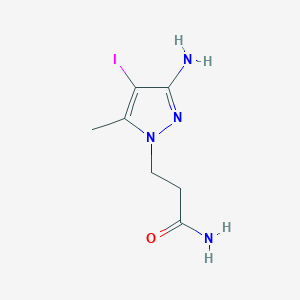
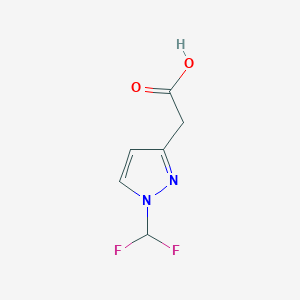
![4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047197.png)
